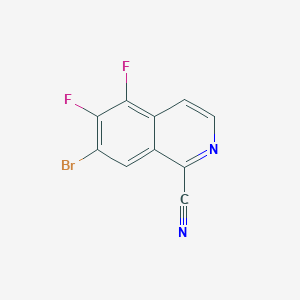
7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₃BrF₂N₂ and a molecular weight of 269.05 g/mol . This compound is primarily used for research purposes and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile to produce 7-bromo-4-fluoro-1-hydroxy-isoquinoline . Further fluorination and nitrile introduction steps are required to obtain the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) and nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use, such as its role in biological systems or chemical reactions. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-fluoro-1-hydroxy-isoquinoline: A closely related compound with similar structural features.
6-Bromo-1-hydroxyisoquinoline: Another related compound used in the synthesis of 7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and nitrile functional groups, which confer distinct chemical and biological properties
Biological Activity
7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile (C₉H₄BrF₂N₂) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A bromine atom at the 7th position.
- Two fluorine atoms at the 5th and 6th positions.
- A cyano group (-C≡N) at the 1st position.
Its molecular weight is approximately 244.03 g/mol, which contributes to its reactivity and interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. It has been specifically investigated for its potential to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This inhibition can lead to a decrease in intracellular NAD+ levels, ultimately inducing apoptosis in cancer cells .
Antimicrobial and Anticancer Properties
Compounds with similar structures have shown antimicrobial and anticancer properties. The presence of fluorine enhances binding affinity to biological targets, potentially increasing therapeutic effectiveness. Preliminary studies suggest that this compound may exhibit both antibacterial and anticancer activities, warranting further investigation into its efficacy against various cancer types and microbial infections .
Study on Cancer Cell Lines
A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against colorectal cancer cells, with IC50 values indicating its potential as a lead compound for developing new anticancer agents. The mechanism was linked to NAMPT inhibition, leading to reduced NAD+ levels and subsequent cell death .
Antimicrobial Activity Assessment
In another study, the antimicrobial activity of the compound was assessed against common bacterial strains. Results indicated that it possessed notable antibacterial properties, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or function.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5,6-Difluoroisoquinoline-1-carbonitrile | Lacks bromine; two fluorines | Different reactivity profile |
| 7-Bromo-5-fluoroisoquinoline-1-carbonitrile | One fluorine; bromine at position 7 | Altered electronic properties |
| 5,6-Dichloroisoquinoline-1-carbonitrile | Chlorine instead of fluorines | Different halogen effects on reactivity |
The distinct combination of bromine and fluorine in this compound contributes to its unique biological activity compared to its analogs.
Properties
Molecular Formula |
C10H3BrF2N2 |
|---|---|
Molecular Weight |
269.04 g/mol |
IUPAC Name |
7-bromo-5,6-difluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H3BrF2N2/c11-7-3-6-5(9(12)10(7)13)1-2-15-8(6)4-14/h1-3H |
InChI Key |
NYASTPFROHJGNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C(=C21)F)F)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















